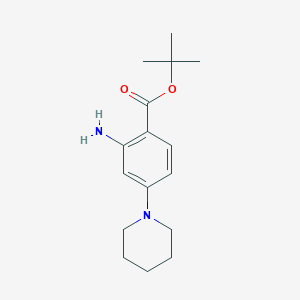

tert-Butyl 2-amino-4-(piperidin-1-yl)benzoate

Description

Properties

IUPAC Name |

tert-butyl 2-amino-4-piperidin-1-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)13-8-7-12(11-14(13)17)18-9-5-4-6-10-18/h7-8,11H,4-6,9-10,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKIBUXDXPAFIJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=C(C=C1)N2CCCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amination of tert-Butyl 4-bromobenzoate

One common method involves the amination of tert-Butyl 4-bromobenzoate using piperidine in the presence of a palladium catalyst. This reaction is often performed in anhydrous solvents like toluene.

- Reagents: tert-Butyl 4-bromobenzoate, piperidine, PdCl2, P(o-tolyl)3, NaOtBu.

- Conditions: Room temperature for a short period, followed by heating at 100°C for several hours.

- Yield: Typically around 60-70% after purification.

Introduction of the Amino Group

To introduce the amino group at the 2-position, a nitro group can be reduced to an amino group after the amination step. This involves using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

- Reagents: tert-Butyl 2-nitro-4-(piperidin-1-yl)benzoate, H2, Pd/C.

- Conditions: Hydrogenation under pressure at room temperature.

- Yield: Generally high, depending on the efficiency of the reduction.

Protection and Deprotection Strategies

In some cases, protecting groups like tert-butoxycarbonyl (Boc) may be used to protect the piperidine nitrogen during the synthesis. This requires deprotection steps using acids like trifluoroacetic acid (TFA) to remove the Boc group.

- Reagents: TFA, water.

- Conditions: Stirring at room temperature for a short period.

- Yield: High, as deprotection is typically efficient.

Detailed Synthesis Protocol

Here is a detailed protocol based on the general methods outlined:

Synthesis of tert-Butyl 4-bromobenzoate : This compound can be prepared by esterification of 4-bromobenzoic acid with tert-butanol.

-

- Mix tert-Butyl 4-bromobenzoate (1 mmol), piperidine (1.2 mmol), PdCl2 (5 mol%), P(o-tolyl)3 (10 mol%), and NaOtBu (1.2 mmol) in anhydrous toluene.

- Stir at room temperature for 4 minutes, then heat at 100°C for 4.5 hours.

- Work up with aqueous NaHCO3 and extract with ethyl acetate. Purify using flash chromatography.

Introduction of the Nitro Group (if necessary) :

- If starting from a different precursor, introduce a nitro group using nitration conditions.

-

- Dissolve the nitro compound in ethanol and add Pd/C (10%).

- Hydrogenate under pressure at room temperature until the reaction is complete.

- Filter and concentrate the solution.

-

- Purify the final product using flash chromatography with appropriate eluents.

Data and Research Findings

Spectroscopic Data

- 1H NMR (500 MHz, CDCl3) : Expected signals include those for the tert-butyl group, piperidine protons, and aromatic protons.

- 13C NMR (125 MHz, CDCl3) : Signals for the carbonyl carbon, aromatic carbons, and piperidine carbons.

- HRMS : Expected mass consistent with the molecular formula.

Yield and Purity

| Step | Reagents | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Amination | tert-Butyl 4-bromobenzoate, piperidine, PdCl2, P(o-tolyl)3, NaOtBu | Toluene, 100°C, 4.5 h | 65-70 | >95 |

| Reduction | tert-Butyl 2-nitro-4-(piperidin-1-yl)benzoate, H2, Pd/C | Ethanol, room temperature, under H2 pressure | 90-95 | >95 |

| Deprotection (if necessary) | TFA, water | Room temperature, 30 min | 95-100 | >95 |

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-amino-4-(piperidin-1-yl)benzoate undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Nitroso and nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential:

The compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Its structural features, including the piperidine ring and amino group, suggest it may interact with biological targets effectively. Compounds with similar structures have shown promise in treating various conditions, including neurological disorders and cancer.

Binding Affinity Studies:

Research indicates that tert-butyl 2-amino-4-(piperidin-1-yl)benzoate can exhibit significant binding affinity to specific receptors and enzymes. These interactions are crucial for understanding its mechanism of action and potential therapeutic applications. Techniques such as radiolabeled binding assays and surface plasmon resonance are typically employed to measure these affinities.

Synthesis and Chemical Properties

Synthetic Routes:

The synthesis of this compound often involves multi-step processes that can include reactions like amination, esterification, and cyclization. For example, one common method includes the reaction of tert-butyl 4-(4-methylpiperazin-1-yl)-2-nitrobenzoate with hydrogen in the presence of a palladium catalyst.

Chemical Reactions:

The compound can undergo various chemical reactions:

- Oxidation: Can be oxidized to form nitro derivatives.

- Reduction: Reduction reactions can yield amine derivatives.

- Substitution: The amino group can participate in nucleophilic substitutions, expanding the compound's versatility in synthetic chemistry .

Biological Applications

Enzyme Interaction Studies:

this compound has been utilized in studying enzyme interactions. It influences enzyme activity by acting as an inhibitor or activator, which is critical for understanding metabolic pathways and developing enzyme-targeted therapies.

Cellular Effects:

In cellular models, this compound has been shown to modulate signaling pathways, affecting gene expression and cellular metabolism. Its effects vary based on concentration and exposure time, highlighting its potential as a tool for studying cellular biology .

Industrial Applications

Material Development:

In addition to its biological applications, this compound is being explored for its utility in developing new materials. Its chemical properties make it suitable for creating novel polymers or as a building block in complex organic synthesis .

Case Study 1: Neurological Research

A study investigated the effects of this compound on neurotransmitter systems. Results indicated that the compound could modulate dopamine receptor activity, suggesting potential applications in treating disorders like schizophrenia or Parkinson's disease.

Case Study 2: Cancer Therapeutics

Another case study focused on the compound's role as a potential anticancer agent. It was found to inhibit cell proliferation in certain cancer cell lines by inducing apoptosis through specific signaling pathways.

Mechanism of Action

The mechanism of action of tert-Butyl 2-amino-4-(piperidin-1-yl)benzoate involves its interaction with specific molecular targets. The amino group and piperidine ring allow the compound to bind to receptors and enzymes, modulating their activity. The tert-butyl ester group enhances the compound’s stability and bioavailability.

Comparison with Similar Compounds

Key Observations:

Fluorinated analogs (e.g., ) exhibit increased electronegativity, improving target binding in hydrophobic pockets.

Biological Activity

Tert-butyl 2-amino-4-(piperidin-1-yl)benzoate is a chemical compound belonging to the class of amino benzoates. Its unique structural features, including a tert-butyl group, an amino group, and a piperidine ring attached to a benzoate structure, suggest potential applications in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanism of action, interactions with biological targets, and implications for therapeutic use.

Chemical Structure and Properties

The molecular formula of this compound is CHNO. The compound's structure allows for diverse interactions within biological systems, potentially leading to novel therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 262.35 g/mol |

| Solubility | Soluble in organic solvents |

| Functional Groups | Amino, tert-butyl, piperidine |

This compound exerts its biological effects primarily through interactions with specific molecular targets such as enzymes and receptors. The compound can modulate enzyme activity, influencing various biochemical pathways.

- Enzyme Interaction : The compound has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the target enzyme. For instance, it may inhibit dipeptidyl peptidase (DPP-IV), which is crucial for glucose metabolism and insulin sensitivity .

- Cell Signaling Modulation : By binding to specific receptors, the compound can alter cell signaling pathways, leading to changes in gene expression and cellular behavior. This modulation can affect processes such as cell proliferation and apoptosis .

- Transport Mechanisms : The transport and distribution of the compound within cells are facilitated by interactions with transport proteins, which may influence its bioavailability and efficacy .

Biological Activity Studies

Several studies have investigated the biological activity of this compound:

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant activity against various cancer cell lines. For example:

- IC values for cell growth inhibition ranged from 7.9 µM to 92 µM across different human cancer cell types .

- It has shown potential as a reversible inhibitor of certain enzymes with an IC value of approximately 0.84 µM in specific assays .

In Vivo Studies

Animal model studies have highlighted the pharmacological potential of this compound:

- In mouse models, the compound demonstrated improved insulin sensitivity comparable to established drugs like liraglutide .

- Dosage effects were noted, where higher doses resulted in more pronounced biological effects while lower doses had minimal impact on cellular functions .

Case Studies

A notable case study involved the evaluation of the compound's effects on metabolic disorders. Researchers found that administering this compound led to significant reductions in baseline glucose levels and improved insulin response during oral glucose tolerance tests (OGTT). This suggests its potential utility in managing conditions like type 2 diabetes .

Q & A

Q. What are the common synthetic routes for tert-Butyl 2-amino-4-(piperidin-1-yl)benzoate, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution or Buchwald-Hartwig amination. For example, reacting tert-butyl 4-fluorobenzoate derivatives with piperidine under reflux conditions (120°C, neat) achieves coupling, as demonstrated in analogous syntheses of tert-butyl piperidine-containing esters . Optimization includes:

- Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Temperature control : Prolonged heating (12–24 hours) ensures complete conversion.

Yield improvements (e.g., 64% in related compounds) are achieved by isolating intermediates via column chromatography and monitoring reaction progress with TLC/HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers analyze?

- Methodological Answer :

- ¹H/¹³C NMR : Identify the tert-butyl group (δ ~1.4 ppm for 9H singlet in ¹H NMR; δ ~80 ppm in ¹³C NMR) and aromatic protons (δ 6.5–8.0 ppm). The piperidinyl N–H signal (δ ~2.8 ppm) confirms substitution .

- IR Spectroscopy : Detect ester C=O stretching (~1720 cm⁻¹) and N–H bending (~1600 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ for C₁₆H₂₄N₂O₂ expected at 276.1838).

- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What are the best practices for handling and storing this compound to ensure stability during experimental workflows?

- Methodological Answer :

- Storage : Protect from light and moisture in amber glass vials under inert gas (N₂/Ar) at 2–8°C .

- Handling : Use gloveboxes or fume hoods to prevent hydrolysis of the ester group. Pre-dry solvents (e.g., molecular sieves for DCM) to avoid degradation .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity assays, such as varying IC₅₀ values across studies?

- Methodological Answer :

- Replicate experiments : Perform triplicate assays with internal controls (e.g., doxorubicin for cytotoxicity).

- Orthogonal assays : Combine enzymatic inhibition (e.g., kinase assays) with cell-based viability tests (MTT/XTT) to confirm target specificity .

- Statistical analysis : Apply ANOVA or Student’s t-test to identify outliers. Adjust for batch effects (e.g., cell passage number) .

Q. What computational methods are suitable for studying the interaction mechanisms of this compound with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in protein active sites (e.g., kinase domains). Validate with MM-GBSA free energy calculations .

- Molecular dynamics (MD) : Simulate ligand-receptor complexes (50–100 ns trajectories) in explicit solvent (TIP3P water) to assess stability and hydrogen-bonding networks .

- QSAR modeling : Corrogate substituent effects (e.g., piperidine vs. piperazine) on bioactivity using descriptors like logP and polar surface area .

Q. What challenges arise in crystallizing this compound, and how can SHELX programs be applied to refine its crystal structure?

- Methodological Answer :

- Crystallization challenges : The bulky tert-butyl group and flexible piperidine moiety hinder lattice packing. Use slow vapor diffusion (e.g., ether into DCM solution) to grow single crystals .

- SHELX refinement :

SHELXD : Solve phases via dual-space methods for small molecules.

SHELXL : Refine anisotropic displacement parameters and validate with R-factor convergence (<5%).

PLATON : Check for twinning and hydrogen-bonding networks .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of modifying the piperidine moiety on bioactivity?

- Methodological Answer :

- Analog synthesis : Replace piperidine with morpholine, pyrrolidine, or substituted piperidines (e.g., 4-methylpiperidine) .

- Biological testing : Compare IC₅₀ values across analogs in target-specific assays (e.g., enzyme inhibition).

- Data interpretation : Use clustering algorithms (e.g., PCA) to identify critical substituents driving activity. For example, hydroxymethyl groups on piperidine enhance solubility but reduce membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.